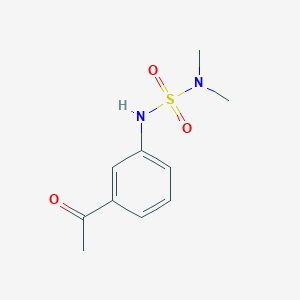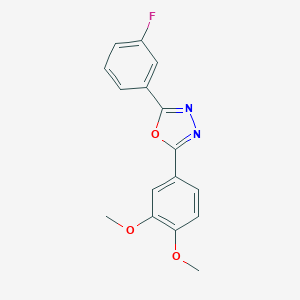![molecular formula C33H25N3O4 B389476 (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B389476.png)
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyrrolo[3,4-b]pyrrole core, which is a fused bicyclic system, and is substituted with nitrobenzylidene, methylphenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The initial step involves the synthesis of the tetrahydropyrrolo[3,4-b]pyrrole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The core structure is then functionalized with nitrobenzylidene, methylphenyl, and phenyl groups through a series of substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield. Industrial production also requires stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The aromatic rings and the tetrahydropyrrolo[3,4-b]pyrrole core can interact with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1,5-BIS(4-METHYLPHENYL)-3-[(3-NITROPHENYL)METHYLIDENE]-4-PHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE shares similarities with other nitrobenzylidene derivatives and tetrahydropyrrolo[3,4-b]pyrrole compounds.
- Examples include this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C33H25N3O4 |
|---|---|
Molecular Weight |
527.6g/mol |
IUPAC Name |
(3Z)-1,5-bis(4-methylphenyl)-3-[(3-nitrophenyl)methylidene]-4-phenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C33H25N3O4/c1-21-11-15-25(16-12-21)34-30(24-8-4-3-5-9-24)29-28(20-23-7-6-10-27(19-23)36(39)40)32(37)35(31(29)33(34)38)26-17-13-22(2)14-18-26/h3-20,30H,1-2H3/b28-20- |
InChI Key |
BPWNHHOJBQUKLA-RRAHZORUSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{3-nitro-4,5-dimethylphenyl}-2-furyl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389393.png)
![3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B389394.png)
![N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B389396.png)
![3-(4-CHLOROPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B389398.png)
![4-hydroxy-3-(4-methoxybenzoyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B389399.png)
![2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B389403.png)

![1-{[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thienyl]carbonyl}indoline](/img/structure/B389407.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]decanamide](/img/structure/B389410.png)
![3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389411.png)
![6-Amino-3-phenyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389414.png)
![(4Z)-10-bromo-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B389415.png)

![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389417.png)
